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Cat. No.: B610814 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship

(SAR) of SGC-GAK-1, a potent and selective chemical probe for Cyclin G-Associated Kinase

(GAK). This document details the inhibitor's biochemical and cellular activity, selectivity profile,

and the key structural features driving its potency. Furthermore, it outlines the experimental

methodologies used for its characterization and visualizes the critical signaling pathways in

which GAK is involved.

Introduction to SGC-GAK-1 and its Target: GAK
Cyclin G-Associated Kinase (GAK) is a ubiquitously expressed serine/threonine kinase that

plays a crucial role in fundamental cellular processes. It is a key regulator of clathrin-mediated

endocytosis, a process essential for receptor internalization, nutrient uptake, and synaptic

vesicle recycling. GAK facilitates the uncoating of clathrin-coated vesicles by recruiting and

activating the chaperone Hsc70.[1][2] Additionally, GAK is involved in the maintenance of

centrosome maturation and integrity, ensuring proper spindle formation and chromosome

segregation during mitosis.[3][4] Given its multifaceted roles, dysregulation of GAK has been

implicated in various diseases, including cancer and neurodegenerative disorders like

Parkinson's disease.[5]

SGC-GAK-1 is a potent, selective, and cell-active inhibitor developed as a chemical probe to

investigate the biological functions of GAK. It belongs to the 4-anilinoquinoline class of kinase
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inhibitors. Understanding the SAR of SGC-GAK-1 is critical for the development of more potent

and specific GAK inhibitors for therapeutic applications.

Quantitative Data on SGC-GAK-1 Activity and
Selectivity
The following tables summarize the key quantitative data for SGC-GAK-1, its negative control

SGC-GAK-1N, and its off-target RIPK2 control.

Table 1: In Vitro and In-Cellular Activity of SGC-GAK-1

Compound Target Assay Type Value Units Reference

SGC-GAK-1 GAK Ki 3.1 nM

SGC-GAK-1 GAK KD 1.9 nM

SGC-GAK-1 GAK
NanoBRET

IC50
110 nM

SGC-GAK-

1N
GAK

NanoBRET

IC50
>50,000 nM

Table 2: Selectivity Profile of SGC-GAK-1

Compoun
d

Off-Target
Assay
Type

Value Units
Selectivit
y (vs.
GAK KD)

Referenc
e

SGC-GAK-

1
RIPK2 KD 110 nM ~58-fold

SGC-GAK-

1
RIPK2

NanoBRET

IC50
360 nM ~3.3-fold

Table 3: Cellular Antiproliferative Activity of SGC-GAK-1 in Prostate Cancer Cell Lines
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Cell Line IC50 (µM) Incubation Time Reference

LNCaP Potent Inhibition 48h or 72h

VCaP Potent Inhibition 48h or 72h

22Rv1 Potent Inhibition 48h or 72h

PC3 Minimal Effect 48h or 72h

DU145 Minimal Effect 48h or 72h

Structure-Activity Relationship (SAR) of the 4-
Anilinoquinoline Scaffold
The development of SGC-GAK-1 involved the optimization of the 4-anilinoquinoline scaffold.

Key SAR insights include:

Hinge-Binding Motif: The 4-anilinoquinoline core acts as a hinge-binder, forming crucial

hydrogen bonds with the kinase hinge region in the ATP-binding pocket.

Anilino Substitutions: The substitution pattern on the aniline ring is a primary driver of both

potency and selectivity. The trimethoxyaniline moiety present in SGC-GAK-1 was found to

be optimal for GAK affinity.

Quinoline Substitutions: Modifications to the quinoline ring system can modulate selectivity

against off-targets like RIPK2. For instance, unsubstituted quinolines showed improved

selectivity over those with methoxy groups at the 6- and 7-positions, albeit with reduced GAK

affinity. The 6-bromo substitution in SGC-GAK-1 contributes to its overall profile.

Negative Control: The development of SGC-GAK-1N, a structurally related but inactive

analog, was crucial for validating that the observed cellular effects are due to GAK inhibition.

SGC-GAK-1N retains the core scaffold but has modifications that abolish its binding to GAK.

Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize

SGC-GAK-1.
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KINOMEscan™ Assay for Selectivity Profiling
The KINOMEscan™ platform (DiscoverX) is a competition binding assay used to determine the

selectivity of kinase inhibitors.

Principle: The assay measures the ability of a test compound to compete with an

immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of

kinase bound to the solid support is quantified using qPCR of the DNA tag.

General Protocol:

Kinases are tagged with a unique DNA identifier.

An immobilized, non-biotinylated, active-site directed ligand is bound to streptavidin-

coated beads.

The DNA-tagged kinase and the test compound (SGC-GAK-1) are incubated with the

ligand-coated beads.

After incubation, the beads are washed to remove unbound components.

The amount of kinase bound to the beads is quantified by qPCR.

The results are reported as the percentage of the kinase that remains bound in the

presence of the test compound compared to a DMSO control. Dissociation constants (Kd)

are determined from an 11-point dose-response curve.

NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay

(Promega) is a live-cell assay to quantify compound binding to a specific protein target.

Principle: The assay measures the binding of a test compound to a target protein fused to

NanoLuc® luciferase within intact cells. A fluorescent tracer that binds to the target protein is

used. When the tracer is bound to the NanoLuc®-fused target, BRET occurs. A competing

compound will displace the tracer, leading to a decrease in the BRET signal.

Experimental Workflow:
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Cell Transfection: HEK293 cells are transiently transfected with a plasmid encoding the

full-length GAK protein fused to NanoLuc® luciferase at the N-terminus.

Cell Plating: Transfected cells are plated in 96-well plates.

Compound and Tracer Addition: Serial dilutions of SGC-GAK-1 or control compounds are

added to the cells, followed by the addition of the NanoBRET™ tracer.

Substrate Addition and Signal Detection: A Nano-Glo® substrate and an extracellular

NanoLuc® inhibitor are added. The donor emission (460 nm) and acceptor emission (610

nm) are measured using a plate reader.

Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the

donor emission. IC50 values are determined by plotting the BRET ratio against the

compound concentration.

Cellular Viability Assay
Cellular viability assays are used to determine the effect of a compound on cell proliferation.

Principle: The assay measures the number of viable cells in culture after exposure to the test

compound. This is often done by quantifying ATP levels, which correlate with the number of

metabolically active cells.

General Protocol (using CellTiter-Glo® as an example):

Cell Seeding: Prostate cancer cell lines (e.g., LNCaP, 22Rv1) are seeded in 96-well plates

at a predetermined density and allowed to adhere overnight.

Compound Treatment: Cells are treated with a serial dilution of SGC-GAK-1, SGC-GAK-
1N, or a vehicle control (DMSO).

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

Lysis and Luminescence Measurement: CellTiter-Glo® reagent is added to each well,

which lyses the cells and provides the substrate for the luciferase reaction. The

luminescent signal is measured using a plate reader.
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Data Analysis: The luminescent signal is proportional to the number of viable cells. IC50

values are calculated by plotting cell viability against the compound concentration.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways

involving GAK and a typical experimental workflow for inhibitor characterization.
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Caption: GAK's role in clathrin-mediated endocytosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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